The compound is classified under quinazolines, which are known for their diverse biological activities. Quinazolines are often explored for their potential as pharmaceuticals, particularly in the fields of oncology and infectious diseases. The presence of halogen substituents in 8-chloro-6-fluoro-2-methylquinazolin-4-amine enhances its reactivity, allowing for various chemical transformations and interactions with biological targets.
The synthesis of 8-chloro-6-fluoro-2-methylquinazolin-4-amine typically involves several key methods:
The molecular structure of 8-chloro-6-fluoro-2-methylquinazolin-4-amine can be described through various identifiers:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.63 g/mol |
IUPAC Name | 8-chloro-6-fluoro-2-methylquinazolin-4-amine |
InChI Key | ALMFSDISNXUEGX-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C2=C1C(=NC=N2)N)Cl)F |
This structure reveals a bicyclic arrangement typical of quinazolines, with distinct functional groups that contribute to its chemical behavior and biological activity.
8-Chloro-6-fluoro-2-methylquinazolin-4-amine can undergo several types of chemical reactions:
The mechanism of action for 8-chloro-6-fluoro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets within biological systems:
The compound's ability to affect multiple signaling pathways involved in cellular processes positions it as a promising candidate for further research in drug development.
The physical properties of 8-chloro-6-fluoro-2-methylquinazolin-4-amine include:
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
The chemical properties include:
8-Chloro-6-fluoro-2-methylquinazolin-4-amine has several applications across various fields:
This comprehensive analysis highlights the significance of 8-chloro-6-fluoro-2-methylquinazolin-4-amine in both academic research and practical applications within the chemical industry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0